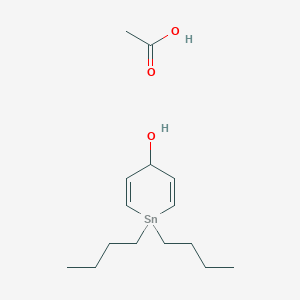
acetic acid;1,1-dibutyl-4H-stannin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;1,1-dibutyl-4H-stannin-4-ol is a chemical compound with the molecular formula C12H26O2Sn. This compound is part of the organotin family, which are compounds containing tin bonded to carbon. Organotin compounds are known for their diverse applications in various fields, including agriculture, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1,1-dibutyl-4H-stannin-4-ol typically involves the reaction of dibutyltin oxide with acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
(Bu2SnO)+CH3COOH→(Bu2Sn(OH)OOCCH3)
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;1,1-dibutyl-4H-stannin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The acetic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibutyltin oxide, while substitution reactions can produce various organotin derivatives.
Scientific Research Applications
Acetic acid;1,1-dibutyl-4H-stannin-4-ol has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of stabilizers for PVC and other polymers.
Mechanism of Action
The mechanism of action of acetic acid;1,1-dibutyl-4H-stannin-4-ol involves its interaction with biological molecules. The tin atom in the compound can coordinate with various ligands, affecting enzyme activity and cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with metal-dependent enzymes and disrupt cellular homeostasis.
Comparison with Similar Compounds
Similar Compounds
Dibutyltin oxide: Similar in structure but lacks the acetic acid group.
Tributyltin acetate: Contains three butyl groups and an acetate group, differing in the number of butyl groups.
Dibutyltin diacetate: Contains two acetate groups instead of one.
Uniqueness
Acetic acid;1,1-dibutyl-4H-stannin-4-ol is unique due to its specific combination of butyl groups and an acetic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
56598-55-1 |
|---|---|
Molecular Formula |
C15H28O3Sn |
Molecular Weight |
375.09 g/mol |
IUPAC Name |
acetic acid;1,1-dibutyl-4H-stannin-4-ol |
InChI |
InChI=1S/C5H6O.2C4H9.C2H4O2.Sn/c1-3-5(6)4-2;2*1-3-4-2;1-2(3)4;/h1-6H;2*1,3-4H2,2H3;1H3,(H,3,4); |
InChI Key |
BYSOTTZLOKHUBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn]1(C=CC(C=C1)O)CCCC.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















